molecular formula C14H12N2S B15116979 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B15116979
M. Wt: 240.33 g/mol
InChI Key: BXVFSNACRIHXTE-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile (-CN) group at position 3 and a (1-phenylethyl)sulfanyl (-S-CH(CH2Ph)) substituent at position 2. This compound belongs to a broader class of pyridinecarbonitriles, which are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Structural characterization typically employs spectroscopic methods (IR, NMR, mass spectrometry) and crystallographic analysis using software like SHELX .

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(1-phenylethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-11(12-6-3-2-4-7-12)17-14-13(10-15)8-5-9-16-14/h2-9,11H,1H3

InChI Key

BXVFSNACRIHXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(C=CC=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with 1-phenylethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among pyridine-3-carbonitrile derivatives include differences in substituent groups at positions 2, 4, and 6 of the pyridine ring. These modifications significantly influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Substituents Molecular Formula Key Properties
Target Compound 2-[(1-Phenylethyl)sulfanyl], 3-CN C14H12N2S High lipophilicity (predicted); potential for π-π interactions with aromatic systems
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 2-(4-Cl-C6H4S), 6-(CF3-C6H4), 3-CN C19H10ClF3N2S Density: 1.45 g/cm³; Boiling point: ~506.8°C; Enhanced electrophilicity due to -CF3
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile 3-(2-(3-Cl-C6H4)-ethyl), 2-CN C14H11ClN2 CAS: 31255-57-9; Likely moderate solubility due to chlorophenyl group
5-(1-[(4-Amino-6-cyanopyrimidin-2-yl)sulfanyl]ethyl)furo[2,3-c]pyridine-3-carbonitrile 5-(sulfanyl-pyrimidine), 3-CN C15H10N6OS Predicted pKa: 3.1; Potential for dual heterocyclic interactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropylpyridine-3-carbonitrile 2-(oxoethyl-S), 6-cyclopropyl, 3-CN C24H19ClN2O2S Molecular weight: 434.94 g/mol; Oxoethyl group may enhance hydrogen bonding

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